5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione
Overview
Description
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione is a complex organic compound with the molecular formula C25H23NO3 This compound is known for its unique structure, which includes a cyclohexanedione core substituted with a naphthyloxy aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclohexanedione derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives .
Scientific Research Applications
5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-{[4-(2-phenoxy)anilino]methylene}-1,3-cyclohexanedione
- 5,5-Dimethyl-2-{[4-(2-benzyloxy)anilino]methylene}-1,3-cyclohexanedione
Uniqueness
Compared to similar compounds, 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione stands out due to its naphthyloxy group, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-naphthalen-2-yloxyphenyl)iminomethyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,27H,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFRGDCDLVAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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